Comparative Synthetic Pathway Analysis: 1,1,3- vs. 1,1,2-Triphenylpropane from Friedel-Crafts Alkylation
In Friedel-Crafts alkylation studies, 1,1,3-Triphenylpropane is not a major product, whereas 1,1,2-Triphenylpropane (5) is formed in significant yields. For instance, the alkylation of benzene with 1,2-diphenyl-2-propanol (1) using AlCl₃/CH₃NO₂ catalyst produced a mixture of 1,2,2- (4) and 1,1,2-triphenylpropane (5), with 5 being a major alkylate [1]. This difference arises from the stability and rearrangement pathways of the intermediate carbocations. The unsymmetrical nature of the 1,1,3- isomer makes it less favored in these classic synthetic routes, establishing its value as a specific, targeted compound rather than a common synthetic byproduct .
| Evidence Dimension | Product Distribution in Friedel-Crafts Alkylation |
|---|---|
| Target Compound Data | Not a major reported product in the cited study |
| Comparator Or Baseline | 1,1,2-Triphenylpropane (5) |
| Quantified Difference | 1,1,2-Triphenylpropane is formed as a major product, while 1,1,3-Triphenylpropane is not detected under these specific conditions |
| Conditions | AlCl₃/CH₃NO₂ catalyst, alkylation of benzene with 1,2-diphenyl-2-propanol |
Why This Matters
This highlights the unique carbocation stability of the 1,1,2-isomer, confirming that 1,1,3-Triphenylpropane is a distinct chemical entity with different synthetic accessibility and must be specifically procured.
- [1] Khalaf, A. A., et al. (2010). Friedel-Crafts alkylation of benzene with 1,2-diphenyl-2-propanol, 1-chloro-2,3-diphenylpropane and 2-methyl-1-phenyl-2-butanol. Journal of the Indian Chemical Society, 87(5), 595-600. View Source
